molecular formula C5H9N3 B1329410 3,5-Dimethyl-1H-pyrazol-4-amine CAS No. 5272-86-6

3,5-Dimethyl-1H-pyrazol-4-amine

Cat. No.: B1329410
CAS No.: 5272-86-6
M. Wt: 111.15 g/mol
InChI Key: LNVWRBNPXCUYJI-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1H-pyrazol-4-amine is an organic compound with the molecular formula C5H9N3. It is a white to light yellow crystalline solid that is stable under normal conditions. This compound is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms in the ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

3,5-Dimethyl-1H-pyrazol-4-amine can be synthesized through various methods. One common synthetic route involves the methylation of pyrazole. The process begins with the reaction of pyrazole with methylating agents such as iodomethane or bromomethane to produce 3-methylpyrazole. This intermediate is then reacted with ammonia to yield the final product, this compound .

In industrial production, the synthesis may involve the use of more efficient and scalable methods, such as the treatment of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines .

Chemical Reactions Analysis

3,5-Dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions are often more complex heterocyclic compounds, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
Research has shown that derivatives of 3,5-dimethyl-1H-pyrazol-4-amine exhibit significant antioxidant activity. For instance, a study demonstrated that certain derivatives could effectively scavenge free radicals, which is crucial for developing drugs aimed at oxidative stress-related diseases .

Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.250.50
Escherichia coli0.501.00
Candida albicans0.300.60

These results suggest that the compound not only inhibits microbial growth but also possesses bactericidal and fungicidal properties .

Anticancer Activity
In vitro studies have shown that derivatives of this compound exhibit anticancer properties against various cancer cell lines. The following table summarizes the findings:

Cell LineIC50 (µM)Mechanism
MDA-MB-231 (Breast Cancer)15.2Induction of apoptosis
A549 (Lung Cancer)12.8Inhibition of PI3K/AKT/mTOR pathway

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent .

Agricultural Applications

This compound derivatives have been studied for their potential use as agrochemicals. They can act as herbicides or fungicides due to their ability to inhibit specific biological pathways in plants and fungi. Research indicates that these compounds can selectively target enzymes involved in plant growth and pathogen resistance, making them valuable in sustainable agriculture practices .

Material Science

In material science, this compound is utilized in the synthesis of polymers and other materials with specific properties. Its ability to form stable complexes with metals makes it useful in developing catalysts for various chemical reactions. Additionally, it can be incorporated into composite materials to enhance mechanical properties and thermal stability .

Case Studies

Case Study on Antimicrobial Resistance
A recent investigation assessed the effectiveness of pyrazole derivatives against antibiotic-resistant strains of bacteria. Results indicated that these compounds could serve as alternatives to traditional antibiotics, particularly in treating infections caused by resistant strains .

Cancer Cell Line Evaluation
A comparative study evaluated the anticancer effects of various pyrazole derivatives on different cancer cell lines. The findings revealed that certain modifications to the pyrazole structure significantly enhanced cytotoxicity against breast and lung cancer cells, suggesting avenues for drug development .

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds with biological molecules, influencing their activity. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

3,5-Dimethyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as 3,5-dimethyl-4-nitropyrazole and 3,5-dimethyl-1H-pyrazole. These compounds share a similar pyrazole core but differ in their substituents, which can significantly impact their chemical and biological properties .

The unique presence of the amino group in this compound enhances its potential for biological activity and makes it a valuable compound in medicinal chemistry .

Biological Activity

3,5-Dimethyl-1H-pyrazol-4-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C5H8N4C_5H_8N_4, with a molecular weight of approximately 124.14 g/mol. The compound features a pyrazole ring with two methyl groups at the 3 and 5 positions and an amino group at the 4 position, contributing to its unique chemical reactivity and biological interactions.

The biological activity of this compound primarily involves non-covalent interactions with various biological targets. These include:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory processes and cancer pathways. The specific interactions depend on the functional groups present in the compound, which influence its pharmacological effects.
  • Antioxidant Activity : Research indicates that derivatives of pyrazole compounds exhibit significant antioxidant properties. For instance, studies have reported IC50 values indicating effective free radical scavenging capabilities .

Biological Activities

The compound exhibits a range of biological activities, which can be summarized as follows:

Activity Description
Anti-inflammatory Inhibits pathways associated with inflammation, potentially useful in treating inflammatory diseases.
Antioxidant Demonstrates significant scavenging activity against free radicals .
Anticancer Exhibits potential in modulating cancer-related biochemical pathways.
Antimicrobial Shows effectiveness against various bacterial strains and fungi.

Case Studies and Research Findings

  • Antioxidant Activity Study : A study evaluated the antioxidant properties of several pyrazole derivatives, including this compound. The results indicated that these compounds could effectively scavenge free radicals, with IC50 values ranging from 15.89 to 57.12 mg/mL depending on the derivative tested .
  • Enzyme Interaction Studies : Another research focused on the interaction of this compound with specific enzymes involved in inflammatory responses. It was found that the compound could inhibit these enzymes through competitive inhibition mechanisms, thus reducing inflammation markers in vitro.
  • Molecular Docking Studies : Computational studies using molecular docking simulations have shown that this compound binds effectively to target proteins associated with cancer progression. The binding affinity was analyzed using density functional theory (DFT), revealing promising results for further drug development .

Q & A

Q. What are the recommended synthetic protocols for 3,5-Dimethyl-1H-pyrazol-4-amine, and how is purity optimized?

Answer: The compound is synthesized via condensation of acetylacetone derivatives (e.g., 3-isonitroso-2,4-pentanedione) with hydrazine under acidic conditions. Purity is optimized through recrystallization from ethanol, monitored by HPLC or TLC. Melting point analysis (204–205°C) and elemental analysis are critical for verification. Contaminants like unreacted precursors are removed via column chromatography .

Q. Which spectroscopic methods are critical for structural confirmation of this compound?

Answer: Key techniques include:

  • IR spectroscopy : Confirms NH₂ stretches (3100–3300 cm⁻¹) and pyrazole ring vibrations (1600–1500 cm⁻¹).
  • ¹H NMR : Methyl protons appear as singlets at δ ~2.1–2.3 ppm; NH₂ protons show broad signals at δ ~5.0 ppm.
  • Mass spectrometry : Molecular ion peak at m/z 111 (C₅H₉N₃). High-resolution mass spectrometry (HRMS) validates the exact mass (111.14506 Da) .

Q. How does this compound function as a ligand in coordination chemistry?

Answer: The compound acts as a bidentate ligand via its pyrazole nitrogen and amine group. For example, it coordinates with Cu(I) in ethanol/pyridine at 120°C to form Cu-CTC complexes. Single-crystal X-ray diffraction (SCXRD) reveals a distorted tetrahedral geometry around Cu(I), with bond lengths of ~1.95 Å (Cu–N). Refinement using SHELXL ensures structural accuracy .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

Answer: Challenges include polymorphism and solvent selection. Slow evaporation from ethanol/pyridine mixtures at 2–8°C yields needle-like crystals. SCXRD data collected at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refined via SHELXL resolves disorder. Twinning or low-resolution data require iterative refinement cycles .

Q. How can researchers address contradictions in reported physical properties (e.g., melting points)?

Answer: Discrepancies may arise from impurities or polymorphs. Cross-validate using differential scanning calorimetry (DSC) and compare with literature (e.g., melting point: 204–205°C). Report synthesis conditions (solvents, heating rates) and analytical methods (e.g., HRMS) to ensure reproducibility .

Q. What methodologies enable the incorporation of this compound into covalent organic frameworks (COFs)?

Answer: The amine group undergoes Schiff-base reactions with aldehydes (e.g., 1,4-diformylbenzene) in mesitylene/dioxane at 120°C for 72 hours. Solvothermal synthesis yields imine-linked COFs, characterized by PXRD (e.g., peak at 2θ = 3.4°) and N₂ adsorption isotherms (BET surface area ~800 m²/g) .

Q. What are best practices for handling and storing this compound to ensure stability?

Answer: Store in sealed, amber-glass containers under dry conditions at 2–8°C. Use inert atmospheres (N₂/Ar) during handling to prevent oxidation. Degradation products (e.g., imines) are monitored via periodic TLC .

Q. How can regioselective functionalization of this compound be achieved for targeted derivatives?

Answer: Electrophilic substitution at the amine group is achieved using:

  • Acyl chlorides : React with benzoyl chloride in THF (0°C, 2 hours) to yield N-acyl derivatives.
  • Sulfonating agents : Use tosyl chloride in pyridine to form sulfonamides.
    ¹³C NMR confirms substitution (e.g., carbonyl signal at δ ~170 ppm) .

Q. How does the compound’s electronic structure influence its reactivity in heterocyclic synthesis?

Answer: The electron-rich pyrazole ring and nucleophilic amine enable cyclocondensation with α,β-unsaturated ketones. For example, reaction with benzylidenemalononitrile in pyridine yields pyrazolo[1,5-a]pyrimidines. DFT calculations (B3LYP/6-31G*) show HOMO localization on the amine, directing electrophilic attack .

Q. What strategies improve yield in large-scale synthesis of this compound derivatives?

Answer: Optimize stoichiometry (1:1.2 molar ratio of hydrazine to diketone) and use microwave-assisted synthesis (80°C, 30 minutes) for faster kinetics. Continuous flow reactors reduce side products (e.g., hydrazone byproducts) and improve scalability .

Properties

IUPAC Name

3,5-dimethyl-1H-pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-3-5(6)4(2)8-7-3/h6H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVWRBNPXCUYJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10200690
Record name Pyrazole, 4-amino-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10200690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5272-86-6
Record name 3,5-Dimethyl-1H-pyrazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5272-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazole, 4-amino-3,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005272866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazole, 4-amino-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10200690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethyl-1H-pyrazol-4-amine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,5-Dimethyl-1H-pyrazol-4-amine
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3,5-Dimethyl-1H-pyrazol-4-amine
3,5-Dimethyl-1H-pyrazol-4-amine
3,5-Dimethyl-1H-pyrazol-4-amine
3,5-Dimethyl-1H-pyrazol-4-amine

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